Vinyltoluene Monomer

Description

Properties

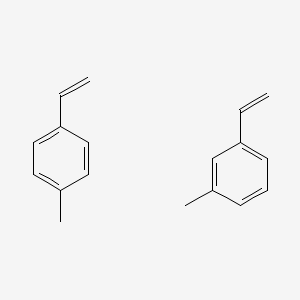

IUPAC Name |

1-ethenyl-3-methylbenzene;1-ethenyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H10/c1-3-9-6-4-8(2)5-7-9;1-3-9-6-4-5-8(2)7-9/h2*3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPKHDZBJXRVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C.CC1=CC(=CC=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72662-97-6 | |

| Details | Compound: Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |

| Record name | Benzene, 1-ethenyl-3-methyl-, polymer with 1-ethenyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72662-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Clay-Catalyzed Batch Reactor Synthesis

The copolymerization of vinyltoluene (VT) and alpha methyl styrene (AMS) using acid clay catalysts represents a foundational industrial method. As detailed in US Patent 3956250, this process involves suspending Filtrol Grade 22 acid clay (2.0% by weight relative to the total batch) in an inert diluent such as Solvesso 100, a petroleum-derived aromatic solvent. A nitrogen blanket is maintained to prevent oxidation, and monomers are added in a VT:AMS weight ratio of 3:1 to 4.5:1.

Key process parameters include:

Table 1: Representative Reaction Conditions and Outcomes

| Run | VT:AMS Ratio | Catalyst (%) | Temp (°C) | Softening Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2 | 3:1 | 1.5 | 20–25 | 93 | 94.1 |

| 7 | 3:1 | 2.0 | 5–8 | 97.5 | 89.3 |

| 9 | 4:1 | 2.5 | 10–12 | 94 | 88.0 |

Gel permeation chromatography (GPC) analyses revealed distinct molecular weight distributions compared to prior-art copolymers, with chain lengths ranging 13–76Å for the invention versus 14–270Å in conventional products.

Continuous Flow Process Optimization

Scale-up to 50-gallon reactors demonstrated consistent reproducibility, with a typical charge comprising:

Maintaining agitation at 180 RPM and strict temperature control (±2°C) during the 75-minute monomer addition phase proved critical for achieving target softening points of 76–94°C. Post-reaction steam distillation at 220–230°C yielded resins with OMS cloud points below -30°C and Saybolt color values exceeding +28.

Living Anionic Polymerization Techniques

Sequence-Defined Oligomer Synthesis

Recent advances in flash-flow anionic polymerization enable precise control over VT incorporation in multiblock architectures. As demonstrated by Watanabe et al. (2025), lithium-based initiators facilitate monoaddition to VT at -78°C in tetrahydrofuran (THF), achieving >98% monomer conversion within 5 minutes. This living polymerization approach allows sequential addition of up to six distinct vinyl monomers, including methacrylates and functionalized styrenics.

Key Advantages:

Process Intensification via Microreactors

Adopting continuous flow systems eliminates thermal runaway risks associated with VT's exothermic polymerization (ΔH = -85 kJ/mol). Residence times under 30 seconds in 500 µm ID PTFE tubing enable:

-

Isothermal operation at -30°C

-

95% monomer conversion

| Property | Value |

|---|---|

| Boiling Point | 173°C |

| Flash Point | 53°C |

| Specific Gravity (20°C) | 0.90 |

| Water Solubility | 89 mg/L (25°C) |

Chemical Reactions Analysis

Types of Reactions: Vinyltoluene Monomer undergoes various chemical reactions, including:

Polymerization: Vinyltoluene readily polymerizes to form high-clarity, colorless polymers with excellent electrical and physical properties.

Copolymerization: It can copolymerize with other monomers such as acrylate, acrylonitrile, butadiene, divinylbenzene, methacrylate, and maleic anhydride.

Common Reagents and Conditions:

Polymerization Initiators: Conventional methods of initiation include the use of thermal or UV irradiation.

Catalysts: Catalysts such as titanium tetrachloride are used in cationic polymerization.

Major Products:

Scientific Research Applications

Polymer Synthesis

Copolymers with Alpha Methyl Styrene

Vinyltoluene can be copolymerized with alpha methyl styrene to produce resins that exhibit desirable characteristics for various applications. These copolymers demonstrate improved solubility and compatibility, making them suitable for use in adhesives, sealants, and caulks. They also serve as tackifiers and plasticizers for various polymer systems, including ethylene vinyl acetates and nitrile elastomers .

Plastic Scintillators

Recent studies have investigated the rapid photoinitiated cationic polymerization of vinyltoluene to produce plastic scintillators. This method allows for the quick curing of vinyltoluene into solid forms that are effective in radiation detection . The resulting materials possess excellent light output and energy resolution, making them valuable in medical imaging and radiation monitoring applications.

Coatings and Paints

Surface Coatings

Vinyltoluene is extensively used in the formulation of paints and coatings due to its ability to enhance drying characteristics and improve chemical resistance. It can partially or completely replace styrene in formulations, providing lower toxicity and better performance characteristics . Key advantages include:

- Fast Drying : Vinyltoluene-modified alkyd resins facilitate the production of fast-drying paints suitable for industrial applications.

- Moisture Resistance : Coatings formulated with vinyltoluene exhibit excellent moisture resistance, hardness, and gloss.

- Versatile Application Methods : These paints can be applied using various techniques such as spraying, brushing, or dipping .

Industrial Applications

Specific applications include machinery enamels, primers, toy finishes, and maintenance enamels. The incorporation of vinyltoluene allows for improved flexibility in formulating low-odor paints that are cost-effective while maintaining high performance standards .

Adhesives

Vinyltoluene serves as an important component in adhesive formulations due to its compatibility with various polymers. Its use enhances the adhesive properties while providing better solubility with aromatic and aliphatic solvents. This makes it ideal for applications requiring strong bonding capabilities under diverse conditions .

Case Study 1: Substitution for Styrene in Polyester Resins

A project aimed at determining if vinyltoluene could substitute styrene in isopolyester resin formulations was conducted. The study involved synthesizing resins using both monomers and evaluating their physical properties through ASTM testing methods. Results indicated that vinyltoluene could effectively replace styrene without compromising corrosion resistance or mechanical strength .

Case Study 2: Photoinitiated Polymerization

Research on the rapid photoinitiated cationic polymerization of vinyltoluene demonstrated its potential for creating advanced materials like plastic scintillators. The study highlighted the efficiency of this polymerization method in producing materials with high light output suitable for radiation detection applications .

Mechanism of Action

The mechanism of action of vinyltoluene monomer involves its ability to undergo polymerization and copolymerization reactions. The active particle is formed by the polarization of the monomer’s vinyl bond in the solvation shell of catalysts like titanium tetrachloride . This process leads to the formation of charged particles and their counter ions, which then add to the monomer, initiating the polymerization reaction .

Comparison with Similar Compounds

Styrene (Vinylbenzene)

Chemical Structure : Benzene ring with a vinyl group (-CH=CH₂).

Key Differences :

- Volatility : Styrene (boiling point: 145°C) is more volatile than VT (169–172°C), making VT preferable in high-temperature applications .

- Reactivity: VT has a higher reactivity ratio (r₁=3.0) in copolymerization with organometallic monomers compared to styrene, enabling tailored polymer architectures .

- Toxicity: Both induce neurotoxicity at high exposures, but styrene is classified as a Group 2A carcinogen (IARC), whereas VT lacks carcinogenic classification .

- Market : Styrene dominates global markets (polystyrene, ABS plastics), while VT holds niche roles in specialty coatings and electronics .

| Property | Vinyltoluene | Styrene |

|---|---|---|

| Boiling Point (°C) | 169–172 | 145 |

| Density (g/mL) | 0.89 | 0.909 |

| Reactivity Ratio (r₁) | 3.0 | 0.5–1.0* |

| IARC Carcinogenicity | Not classified | Group 2A |

*Styrene’s reactivity varies with comonomer.

Vinyl Chloride (Chloroethylene)

Chemical Structure : Chlorine-substituted vinyl group (-CH₂Cl).

Key Differences :

- Applications: Vinyl chloride is used in PVC production, while VT serves non-halogenated, high-clarity polymers .

- Physical State : Vinyl chloride is gaseous at room temperature, requiring stringent handling vs. VT’s liquid form .

| Property | Vinyltoluene | Vinyl Chloride |

|---|---|---|

| State at 25°C | Liquid | Gas |

| Carcinogenicity | Not classified | Group 1 (IARC) |

| Primary Use | Coatings, optics | PVC plastics |

α-Methylstyrene (AMS)

Note: AMS is often conflated with VT but refers specifically to the isomer with a methyl group on the vinyl carbon (CH₂=C(CH₃)-C₆H₅). VT, in contrast, has a methyl group on the benzene ring. Key Differences:

Vinyl Acetate

Chemical Structure : Acetate group (-OCOCH₃) attached to a vinyl group.

Key Differences :

- Polarity : Vinyl acetate’s polar structure enables water-soluble polymers (e.g., PVA), unlike hydrophobic VT .

- Applications : VT’s superior electrical properties make it ideal for insulating materials, while vinyl acetate dominates adhesives and emulsions .

Market and Industrial Insights

- Vinyltoluene : Global market dominated by two players (96% revenue share in 2023), driven by demand in Asia-Pacific for electronics and coatings .

- Styrene : Market size ~$30 billion (2023), with broader industrial use but stricter regulatory scrutiny .

Research Findings and Trends

- Neurotoxicity : VT exposure in rats at 100–300 ppm reduces motor nerve conduction velocity and alters axonal proteins, suggesting occupational exposure limits should mirror styrene guidelines .

- Polymer Innovations: VT’s copolymerization with organometallics (e.g., p-triphenyltinstyrene) enables thermally stable materials for aerospace .

- Regulatory Landscape: VT’s non-carcinogenic status positions it as a safer alternative to styrene and vinyl chloride in coatings and packaging .

Biological Activity

Vinyltoluene is a reactive monomer primarily utilized in the plastics and surface-coating industries. Its biological activity has been the subject of various toxicological studies, focusing on its potential health effects, including mutagenicity, carcinogenicity, and systemic toxicity. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with vinyltoluene.

Vinyltoluene is a mixture of isomers, predominantly consisting of meta- and para-vinyltoluene. The chemical structure allows it to polymerize effectively, making it valuable in industrial applications. The typical composition is approximately 65-71% meta and 32-35% para isomers.

Inhalation Studies

Extensive inhalation studies have been conducted to assess the toxicological effects of vinyltoluene. Notably, the National Toxicology Program (NTP) performed long-term studies on Fischer 344 rats and B6C3F1 mice, exposing them to varying concentrations of vinyltoluene over extended periods.

| Study Duration | Species | Exposure Concentration (ppm) | Findings |

|---|---|---|---|

| 15 Days | Rats | 0, 200, 400, 800, 1300 | Centrilobular necrosis in liver at high doses; chronic bronchitis observed. |

| 13 Weeks | Rats | 0, 25, 60, 160, 400, 1000 | Decreased body weight; increased liver weight at high doses. |

| 2 Years | Rats/Mice | 0, 100, 300 (rats); 0, 10, 25 (mice) | No evidence of carcinogenic activity; nasal passage toxicity noted. |

These studies indicated that while vinyltoluene does not exhibit significant carcinogenic properties under the tested conditions, it does cause notable toxicity in respiratory tissues and affects liver function.

Genetic Toxicity

Genetic toxicity assessments have shown mixed results. In vitro studies using Salmonella typhimurium demonstrated that vinyltoluene can induce mutations under certain conditions:

| Test System | Result | Reference |

|---|---|---|

| Salmonella typhimurium TA100 | Negative | Norppa et al. (1981) |

| Mouse L5178Y cells | Positive | Zeiger et al. (1987) |

| Chinese hamster ovary (CHO) cells | Positive | Norppa & Vainio (1983) |

The presence of mutagenic metabolites like methylstyrene-7,8-oxide has been implicated in these effects.

Case Studies

A case study involving workers exposed to vinyltoluene highlighted potential health risks associated with long-term exposure. Workers showed increased incidences of respiratory issues and liver dysfunctions. The findings emphasized the need for monitoring exposure levels in occupational settings.

Vinyltoluene's biological activity is believed to be mediated through several mechanisms:

- Reactive Metabolites : Vinyltoluene undergoes metabolic activation leading to the formation of reactive species that can interact with cellular macromolecules.

- Oxidative Stress : Exposure has been linked to increased oxidative stress markers in various animal models.

- Inflammatory Responses : Histopathological examinations revealed significant inflammation in lung tissues following prolonged exposure.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for vinyltoluene monomer, and how do reaction conditions influence purity and yield?

- Methodological Answer : Vinyltoluene is typically synthesized via catalytic dehydrogenation of ethyltoluene or Friedel-Crafts alkylation of toluene with vinyl chloride. Reaction parameters such as temperature (150–250°C), catalyst type (e.g., AlCl₃ for alkylation), and solvent polarity significantly impact yield and purity. For purity validation, gas chromatography-mass spectrometry (GC-MS) is recommended to detect byproducts like divinylbenzene .

Q. How does vinyltoluene’s reactivity compare to styrene in free-radical polymerization, and what analytical methods validate this?

- Methodological Answer : Vinyltoluene exhibits lower reactivity than styrene due to steric hindrance from the methyl group. Reactivity ratios (e.g., using the Mayo-Lewis equation) can be determined via copolymerization kinetics monitored by nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR). Differential scanning calorimetry (DSC) quantifies differences in polymerization exotherms .

Q. What solvent systems are optimal for vinyltoluene polymerization, and how do they influence molecular weight distribution?

- Methodological Answer : Polar aprotic solvents (e.g., tetrahydrofuran) enhance chain propagation rates compared to nonpolar solvents. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) should be used to analyze molecular weight distribution. Solvent choice affects initiator solubility and termination rates, impacting polydispersity indices (PDI) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and machine learning (ML) models optimize vinyltoluene copolymerization parameters?

- Methodological Answer : Apply DoE to screen variables (e.g., initiator concentration, temperature) and fit response surfaces for properties like glass transition temperature (). ML tools like Polymer Genome can predict copolymer behavior using datasets of monomer reactivity ratios and thermal properties. For example, Bayesian optimization reduces experimental iterations by 40–60% .

Q. What strategies resolve contradictions in reported kinetic data for vinyltoluene polymerization?

- Methodological Answer : Discrepancies often arise from impurities (e.g., inhibitors) or measurement techniques. Conduct controlled replicate studies with in-line FTIR for real-time monomer conversion tracking. Meta-analysis of literature data using multivariate regression identifies outliers caused by inconsistent initiator purity or solvent grades .

Q. How do substituent effects in vinyltoluene derivatives impact copolymer properties, and what computational tools predict these effects?

- Methodological Answer : Substituents (e.g., electron-withdrawing groups) alter copolymer and mechanical strength. Density functional theory (DFT) calculates electronic parameters (e.g., Hammett constants) to predict reactivity. Molecular dynamics (MD) simulations correlate side-group orientation with tensile modulus in copolymer films .

Data Analysis and Interpretation

Q. How should researchers statistically validate reproducibility in vinyltoluene-based polymer synthesis?

- Methodological Answer : Use ANOVA to compare batch-to-batch variations in molecular weight or thermal stability. For example, a p-value <0.05 in DSC-measured across three replicates confirms reproducibility. Pairwise t-tests identify systematic errors in initiator dosing .

Q. What advanced characterization techniques differentiate vinyltoluene copolymers from homopolymers?

- Methodological Answer : Atomic force microscopy (AFM) maps nanoscale phase separation in copolymers. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) detects monomer sequence distribution. Small-angle X-ray scattering (SAXS) quantifies domain spacing in block copolymers .

Tables for Key Parameters

| Variable | Impact on Polymerization | Optimal Range |

|---|---|---|

| Temperature | Increases conversion rate | 60–90°C (free-radical) |

| Initiator (AIBN) | Higher concentration reduces | 0.1–1.0 wt% |

| Solvent Polarity | Affects PDI and | THF > Toluene |

| Characterization Method | Parameter Measured | Typical Output |

|---|---|---|

| GPC/SEC | , PDI | Molecular weight distribution |

| DSC | , | Thermal transitions |

| NMR | Monomer sequence | Copolymer composition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.